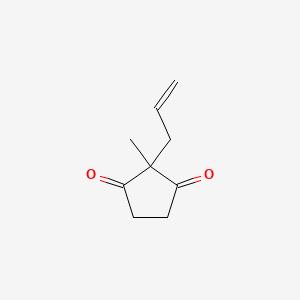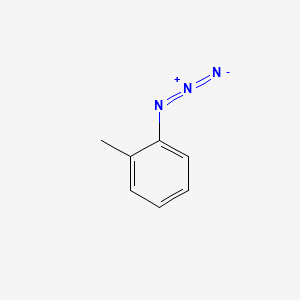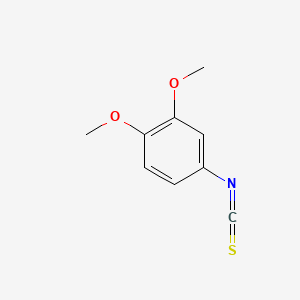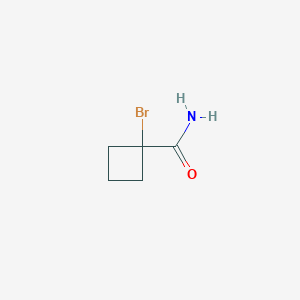
1-Bromocyclobutane-1-carboxamide
Vue d'ensemble
Description
1-Bromocyclobutane-1-carboxamide, also known as BCBC, is a small organic compound that contains a cyclic element called cyclobutane. It is a colorless to pale yellow solid with a special odor .
Synthesis Analysis
The synthesis of 1-Bromocyclobutane-1-carboxamide involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide . This approach was generalized for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane .Molecular Structure Analysis
The molecular formula of 1-Bromocyclobutane-1-carboxamide is C5H8BrNO . It has a molecular weight of 178.03 g/mol.Chemical Reactions Analysis
The unique chemistry of small, strained carbocyclic systems like 1-Bromocyclobutane-1-carboxamide has long captivated organic chemists from a theoretical and fundamental standpoint . New approaches for preparing, functionalizing, and using these compounds in “strain-release” transformations have positioned them to be powerful synthetic workhorses .Physical And Chemical Properties Analysis
1-Bromocyclobutane-1-carboxamide has low solubility at room temperature . It is flammable and can form an explosive mixture with air . It is irritating to the skin, eyes, and respiratory tract .Applications De Recherche Scientifique
Bicyclobutanes in Chemical Science
Field
Chemical Science
Application
Bicyclobutanes, which are structurally similar to 1-Bromocyclobutane-1-carboxamide, have been studied extensively due to their high strain energy and potential as bioisosteres . They have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis .
Method of Application
The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists. New approaches for preparing, functionalizing, and using Bicyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses .
Results
The olefinic character of the bridgehead bond enables Bicyclobutanes to be elaborated into various other ring systems and function as covalent warheads for bioconjugation . This has led to their application in synthesis and drug discovery .
Ethyl 1-bromocyclobutanecarboxylate in Organic Synthesis
Field
Organic Synthesis
Application
Ethyl 1-bromocyclobutanecarboxylate, a compound similar to 1-Bromocyclobutane-1-carboxamide, has been used in the synthesis of 1−aminocyclobutane carboxylic acid .
Method of Application
The specific method of application is not detailed in the source, but it involves the use of Ethyl 1-bromocyclobutanecarboxylate as a reagent in the synthesis process .
Results
The result of this application is the successful synthesis of 1−aminocyclobutane carboxylic acid .
Bicyclobutanes as Covalent Warheads
Field
Chemical Biology
Application
Bicyclobutanes, structurally similar to 1-Bromocyclobutane-1-carboxamide, can function as covalent warheads for bioconjugation . This means they can be used to create covalent bonds with biological targets, which can be useful in drug discovery and development .
Method of Application
The olefinic character of the bridgehead bond in Bicyclobutanes enables them to be elaborated into various other ring systems . This property is exploited in the creation of covalent warheads .
Results
The use of Bicyclobutanes as covalent warheads has led to their application in synthesis and drug discovery . They have been found to be effective in creating covalent bonds with biological targets .
Ethyl 1-bromocyclobutanecarboxylate as a Reagent
Field
Organic Chemistry
Application
Ethyl 1-bromocyclobutanecarboxylate, a compound similar to 1-Bromocyclobutane-1-carboxamide, is used as a reagent in organic synthesis . It’s used in the creation of other organic compounds .
Results
The result of this application is the successful synthesis of other organic compounds .
Safety And Hazards
Orientations Futures
A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . The efforts of numerous laboratories in recent years have enabled these compounds to transition from curiosities of physical organic chemistry to modular building blocks for synthesis .
Propriétés
IUPAC Name |
1-bromocyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUHUOQBOFSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299469 | |
| Record name | 1-bromocyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclobutane-1-carboxamide | |
CAS RN |
51175-80-5 | |
| Record name | NSC130986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromocyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromocyclobutane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



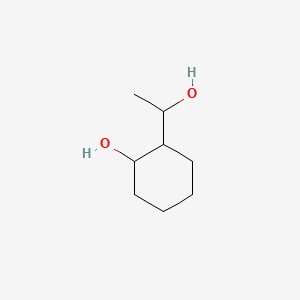
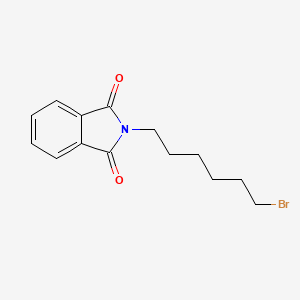
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
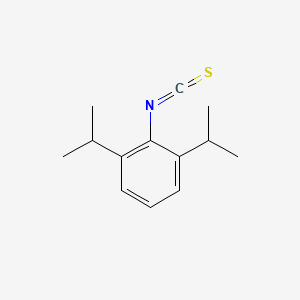

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

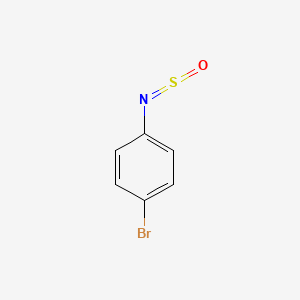
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)
